3,4-Diacetoxyphenylacetic acid

Description

BenchChem offers high-quality 3,4-Diacetoxyphenylacetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4-Diacetoxyphenylacetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

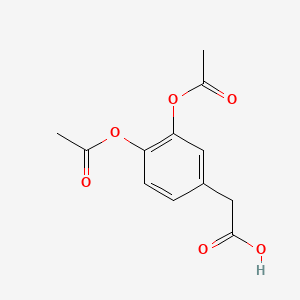

2-(3,4-diacetyloxyphenyl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O6/c1-7(13)17-10-4-3-9(6-12(15)16)5-11(10)18-8(2)14/h3-5H,6H2,1-2H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYELVKLTNGETIC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=C(C=C(C=C1)CC(=O)O)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80234861 |

Source

|

| Record name | 3,4-Diacetoxyphenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80234861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85621-43-8 |

Source

|

| Record name | 3,4-Bis(acetyloxy)benzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85621-43-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Diacetoxyphenylacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085621438 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Diacetoxyphenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80234861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-diacetoxyphenylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.079.920 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,4-DIACETOXYPHENYLACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BRO5CE1S6K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Guide: Stability, Degradation, and Analysis of 3,4-Diacetoxyphenylacetic Acid

Executive Summary

3,4-Diacetoxyphenylacetic acid (CAS 85621-43-8) serves as a lipophilic, protected prodrug of the dopamine metabolite 3,4-dihydroxyphenylacetic acid (DOPAC). While the diacetyl ester modification significantly enhances membrane permeability and temporary stability against oxidative stress, it introduces a specific susceptibility to hydrolytic degradation.

This guide provides a comprehensive technical analysis of the molecule's degradation pathways—specifically the transition from protected ester to reactive catechol to polymerized quinone. It establishes validated protocols for handling, storage, and HPLC analysis, ensuring data integrity in pharmacokinetic and metabolic studies.

Part 1: Chemical Identity and Structural Vulnerabilities

To understand the stability profile, one must first deconstruct the molecule's functional groups. 3,4-Diacetoxyphenylacetic acid is a "masked" catechol.

| Feature | Chemical Structure/Property | Stability Implication |

| Core Scaffold | Phenylacetic acid | Generally stable; carboxylic acid creates pH-dependent solubility. |

| Protection | 3,4-Diacetoxy (Ester) groups | Primary Failure Point. Susceptible to hydrolysis (chemical and enzymatic). |

| Active Form | 3,4-Dihydroxyphenyl (Catechol) | Secondary Failure Point. Once revealed, highly susceptible to oxidation (quinone formation). |

| pKa | ~4.0 (Carboxylic acid) | Ionization at physiological pH increases solubility but may catalyze intramolecular hydrolysis. |

Part 2: Degradation Mechanisms[1]

The degradation of 3,4-Diacetoxyphenylacetic acid occurs in a sequential cascade. The molecule does not simply "decompose"; it transforms through distinct intermediates that require different stabilization strategies.

Hydrolysis (The Trigger)

The acetoxy groups at positions 3 and 4 are phenolic esters. Unlike aliphatic esters, phenolic esters are highly labile to nucleophilic attack.

-

Acidic pH (pH < 3): The carbonyl oxygen is protonated, but water is a weak nucleophile. Hydrolysis is slow.

-

Neutral/Basic pH (pH > 6): Hydroxide ions (

) directly attack the carbonyl carbon. The reaction follows second-order kinetics and is rapid. -

Enzymatic: Esterases in plasma and liver homogenates will cleave these bonds within minutes (

min in plasma).

Oxidation (The Cascade)

Once the protecting acetyl groups are removed, the resulting DOPAC (3,4-dihydroxyphenylacetic acid) is exposed.

-

Auto-oxidation: In the presence of dissolved oxygen and trace metals (Fe, Cu), the catechol oxidizes to the o-quinone.

-

Polymerization: The quinone is an electrophile that reacts with other catechols or nucleophiles (like amino acids), leading to melanin-like dark pigments.

Visualization: The Degradation Cascade

The following diagram illustrates the stepwise degradation from the intact prodrug to the polymerized byproduct.

Figure 1: Stepwise degradation pathway of 3,4-Diacetoxyphenylacetic acid. Note that the removal of the acetyl groups is the rate-limiting step for oxidation.

Part 3: Kinetic Profiling and Stability Data

The following data summarizes the expected stability profile based on phenolic ester hydrolysis kinetics and catechol oxidation rates.

pH-Dependent Stability Profile (Aqueous Solution at 25°C)

| pH Condition | Estimated Half-Life ( | Dominant Mechanism | Visual Indicator |

| pH 1.0 - 3.0 | > 48 Hours | Acid-catalyzed hydrolysis (Slow) | Solution remains Clear |

| pH 5.0 | 4 - 8 Hours | Neutral hydrolysis | Slight yellowing over time |

| pH 7.4 (PBS) | < 60 Minutes | Base-catalyzed hydrolysis | Rapid darkening (Pink |

| Plasma | < 15 Minutes | Enzymatic hydrolysis | Immediate metabolite formation |

Key Insight: The "Pink" coloration often seen in degrading samples is the formation of the o-quinone intermediate (DOPAC-quinone) immediately following hydrolysis.

Part 4: Analytical Methodologies (HPLC)

Analyzing 3,4-Diacetoxyphenylacetic acid requires strict control over the mobile phase pH to prevent "on-column" degradation. A neutral mobile phase will cause the peak to tail or split as the molecule hydrolyzes during the run.

Method Validation Workflow

Figure 2: Analytical workflow emphasizing the Acid Quench step to freeze the hydrolysis equilibrium.

Recommended HPLC Protocol

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 5µm, 4.6 x 150mm.

-

Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

-

Mobile Phase B: Acetonitrile (ACN).

-

Gradient:

-

0-2 min: 5% B (Isocratic hold)

-

2-12 min: 5%

60% B (Linear gradient) -

12-15 min: 95% B (Wash)

-

-

Detection: UV at 280 nm (Aromatic ring absorption).

-

Temperature: 25°C (Do not heat the column; heat promotes hydrolysis).

Protocol Logic: The use of 0.1% Formic Acid ensures the carboxylic acid moiety is protonated (improving peak shape) and the ester bonds remain stable during the separation.

Part 5: Handling and Storage Protocols

To maintain the integrity of 3,4-Diacetoxyphenylacetic acid standards and samples, adhere to the following self-validating system.

Solid State Storage

-

Condition: -20°C, Desiccated.

-

Container: Amber glass vial (protects from light) with a Teflon-lined cap.

-

Why: Moisture is the primary enemy. Even trace atmospheric water trapped in the vial can initiate hydrolysis. The acetic acid byproduct is autocatalytic.

Solution Preparation (Stock Standards)

-

Solvent: DMSO or Anhydrous Methanol.

-

Avoid: Water, PBS, or alkaline buffers.

-

Shelf Life:

-

DMSO Stock (-20°C): 3 months.

-

Aqueous Working Solution: Prepare fresh daily.

-

Biological Experiments (In Vitro/In Vivo)

-

The Challenge: You must dissolve it in aqueous media for cells/animals.

-

The Fix: Prepare a 1000x stock in DMSO. Spike into the media immediately before use.

-

Validation: Run a "Media Control" (Media + Compound, no cells) alongside your experiment. Sample at T=0 and T=End to quantify spontaneous chemical hydrolysis vs. enzymatic metabolism.

References

-

PubChem. (n.d.).[3] 3,4-Diacetoxyphenylacetic acid (Compound Summary). National Library of Medicine. Retrieved October 26, 2023, from [Link]

-

Hussain, A. A., et al. (1988). A prodrug approach to increasing the oral potency of a phenolic drug.[4] Journal of Pharmaceutical Sciences. (Demonstrates kinetics of phenolic ester hydrolysis). Retrieved from [Link]

-

Palumbo, A., et al. (1991). Oxidation of 3,4-dihydroxyphenylacetic acid (DOPAC).[5][6][7][8] Biochimica et Biophysica Acta. (Mechanisms of DOPAC oxidation to quinones). Retrieved from [Link]

Sources

- 1. cipac.org [cipac.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 3,4-Diacetoxyphenylacetic acid | C12H12O6 | CID 3020850 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. A prodrug approach to increasing the oral potency of a phenolic drug. 1. Synthesis, characterization, and stability of an O-(imidomethyl) derivative of 17 beta-estradiol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 3,4-Dihydroxyphenylacetic acid - Wikipedia [en.wikipedia.org]

- 6. Disposition of a new orally active dopamine prodrug, N-(N-acetyl-L-methionyl)-O,O-bis(ethoxycarbonyl) dopamine (TA-870) in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Oxidative Transformations of 3,4-Dihydroxyphenylacetaldehyde Generate Potential Reactive Intermediates as Causative Agents for Its Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Oxidation of 3,4-dihydroxyphenylacetaldehyde, a toxic dopaminergic metabolite, to a semiquinone radical and an ortho-quinone - PubMed [pubmed.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Hydrolysis of 3,4-Diacetoxyphenylacetic Acid to DOPAC

This in-depth technical guide provides a comprehensive overview of the chemical hydrolysis of 3,4-diacetoxyphenylacetic acid to produce 3,4-dihydroxyphenylacetic acid (DOPAC), a key metabolite of the neurotransmitter dopamine.[1][2][3] This document moves beyond a simple recitation of steps, offering a rationale for the experimental design, validation checkpoints, and a discussion of the underlying chemical principles.

Introduction: The Significance of DOPAC

3,4-Dihydroxyphenylacetic acid (DOPAC) is a primary catabolite of dopamine, formed through the action of monoamine oxidase (MAO).[1][2][3] Its levels in various brain regions are often used as an index of dopamine turnover and the activity of dopaminergic neurons.[4] Consequently, the availability of pure DOPAC as a reference standard is crucial for neurochemical research, diagnostics, and the development of therapeutics targeting the dopaminergic system. While DOPAC is commercially available, in-house synthesis via hydrolysis of a stable, acetyl-protected precursor like 3,4-diacetoxyphenylacetic acid offers a cost-effective and reliable source of this important molecule.

The Chemistry of Deprotection: From Acetate Ester to Phenol

The conversion of 3,4-diacetoxyphenylacetic acid to DOPAC is a classic example of ester hydrolysis, specifically the cleavage of two phenyl acetate ester linkages to reveal the corresponding di-phenol. This transformation can be effectively catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis

Under acidic conditions, the reaction proceeds via protonation of the ester's carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by water leads to the formation of a tetrahedral intermediate. The elimination of acetic acid and regeneration of the acid catalyst yields the desired phenolic hydroxyl group.

Base-Catalyzed (Saponification) Hydrolysis

In the presence of a base, such as sodium hydroxide, the hydroxide ion directly attacks the electrophilic carbonyl carbon of the ester. This irreversible reaction forms a tetrahedral intermediate, which then collapses to yield a carboxylate (acetate) and a phenoxide ion. A final acidification step is required to protonate the phenoxide and the carboxylate of the acetic acid side chain to yield DOPAC.

For the purposes of this guide, we will focus on a robust acid-catalyzed hydrolysis protocol, as it often simplifies the work-up procedure by avoiding the need for a separate acidification step to isolate the product.

Experimental Protocol: Synthesis of DOPAC

This protocol is designed to be a self-validating system, with in-process checks to ensure the reaction is proceeding as expected.

Materials and Reagents

-

3,4-Diacetoxyphenylacetic acid

-

Methanol

-

Concentrated Hydrochloric Acid (HCl)

-

Ethyl Acetate

-

Hexane

-

Saturated Sodium Bicarbonate Solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Deionized Water

Equipment

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

TLC developing chamber

-

UV lamp (254 nm)

-

Standard laboratory glassware

Step-by-Step Methodology

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2.0 g of 3,4-diacetoxyphenylacetic acid in 40 mL of methanol.

-

Initiation of Hydrolysis: To the stirred solution, slowly add 10 mL of concentrated hydrochloric acid.

-

Reaction Conditions: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 65-70°C) using a heating mantle or oil bath.

-

Monitoring the Reaction: The progress of the hydrolysis can be monitored by Thin Layer Chromatography (TLC).[5]

-

Prepare a TLC developing chamber with a solvent system of ethyl acetate:hexane (1:1) with a few drops of acetic acid.

-

Every 30-60 minutes, withdraw a small aliquot of the reaction mixture, dilute it with a small amount of ethyl acetate, and spot it on a TLC plate alongside a spot of the starting material.

-

The starting material, being more nonpolar, will have a higher Rf value than the more polar product, DOPAC. The reaction is complete when the spot corresponding to the starting material is no longer visible under UV light.

-

-

Work-up:

-

Once the reaction is complete (typically 2-4 hours), allow the mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel and add 50 mL of deionized water and 50 mL of ethyl acetate.

-

Shake the funnel vigorously and allow the layers to separate.

-

Extract the aqueous layer two more times with 50 mL portions of ethyl acetate.

-

Combine the organic extracts.

-

Wash the combined organic layer with 50 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

-

Purification: The crude DOPAC can be purified by recrystallization.

-

Dissolve the crude product in a minimal amount of hot ethyl acetate.

-

Slowly add hexane until the solution becomes slightly turbid.

-

Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum.

-

Data Presentation and Analysis

Reaction Parameters

| Parameter | Condition | Rationale |

| Catalyst | Concentrated Hydrochloric Acid | Provides a high concentration of H+ ions to effectively catalyze the hydrolysis. |

| Solvent | Methanol | A polar protic solvent that readily dissolves the starting material and is miscible with the aqueous acid. |

| Temperature | Reflux (~65-70°C) | Increases the reaction rate without significant degradation of the product. |

| Reaction Time | 2-4 hours | Typically sufficient for complete hydrolysis, but should be confirmed by TLC monitoring. |

Analytical Characterization

The identity and purity of the synthesized DOPAC should be confirmed by standard analytical techniques:

-

Thin Layer Chromatography (TLC): As described in the protocol for monitoring the reaction. A single spot for the purified product indicates high purity.

-

High-Performance Liquid Chromatography (HPLC): A more quantitative method for assessing purity.

-

Mass Spectrometry (MS): To confirm the molecular weight of DOPAC (168.15 g/mol ).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of DOPAC. The ¹H NMR spectrum should show the disappearance of the acetyl proton signals and the appearance of the phenolic hydroxyl protons.

Visualization of the Hydrolysis Reaction

The following diagram illustrates the chemical transformation from the protected starting material to the final product.

Caption: Acid-catalyzed hydrolysis of 3,4-diacetoxyphenylacetic acid to DOPAC.

Conclusion

This guide provides a detailed and scientifically grounded protocol for the synthesis of DOPAC through the hydrolysis of its diacetylated precursor. By understanding the underlying chemical principles and employing rigorous in-process monitoring and analytical characterization, researchers can confidently produce high-purity DOPAC for their experimental needs. The self-validating nature of the described protocol ensures a reliable and reproducible outcome.

References

- Google Patents. CN111892507A - Synthesis method of high-purity dopamine hydrochloride.

-

Wikipedia. 3,4-Dihydroxyphenylacetic acid. Available from: [Link]

-

PubMed. Identification and determination of 3,4-dihydroxyphenylacetaldehyde, the dopamine metabolite in in vivo dialysate from rat striatum. Available from: [Link]

-

PubMed. 3,4-dihydroxyphenylacetic acid (DOPAC) and the rat mesolimbic dopaminergic pathway: drug effects and evidence for somatodendritic mechanisms. Available from: [Link]

-

PubMed. Conformational preferences of 3,4-dihydroxyphenylacetic acid (DOPAC). Available from: [Link]

-

ResearchGate. Production and hydrolysis of 3,4-dimethyl-2,5-diphenyl-1,3-oxazolidine. Available from: [Link]

-

ResearchGate. How to analysis the phenolic compounds by TLC, the method and solvants? Available from: [Link]

-

Organic Syntheses. Azlactone of α-Benzoylaminocinnamic Acid. Available from: [Link]

-

National Institutes of Health. The impact of crystallization conditions on structure‐based drug design: A case study on the methylene blue/acetylcholinesterase complex. Available from: [Link]

-

Washington State University. Monitoring Reactions by TLC. Available from: [Link]

-

National Institutes of Health. Effect of Acid and Base Catalyzed Hydrolysis on the Yield of Phenolics and Antioxidant Activity of Extracts from Germinated Brown Rice (GBR). Available from: [Link]

-

ResearchGate. Detection of phenolic acids. (A) TLC chromatogram, detection with... Available from: [Link]

-

ResearchGate. Trace analysis of phenolic compounds in water by in situ acetylation coupled with purge and trap-GC/MS. Available from: [Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. 3,4-Dihydroxyphenylacetic acid - Wikipedia [en.wikipedia.org]

- 3. Identification and determination of 3,4-dihydroxyphenylacetaldehyde, the dopamine metabolite in in vivo dialysate from rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 3,4-dihydroxyphenylacetic acid (DOPAC) and the rat mesolimbic dopaminergic pathway: drug effects and evidence for somatodendritic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. s3.wp.wsu.edu [s3.wp.wsu.edu]

Structural Elucidation and Spectral Validation of 3,4-Diacetoxyphenylacetic Acid

Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Analytical Scientists, and Drug Development Professionals

Executive Summary & Strategic Context

3,4-Diacetoxyphenylacetic acid (DAPAA) acts as a crucial protected intermediate in the synthesis of isoquinoline alkaloids and a lipophilic prodrug form of the dopamine metabolite 3,4-dihydroxyphenylacetic acid (DOPAC). Its structural integrity is pivotal; partial hydrolysis of the acetoxy groups or decarboxylation of the acetic acid tail are common degradation pathways that must be ruled out during characterization.

This guide moves beyond simple data listing. It establishes a self-validating spectral framework .[1] By correlating Mass Spectrometry (MS), Infrared Spectroscopy (IR), and Nuclear Magnetic Resonance (NMR) data, researchers can definitively confirm the presence of the labile phenolic esters alongside the stable carboxylic acid moiety.

Analytical Workflow

The following decision tree outlines the logical progression for validating DAPAA, prioritizing non-destructive techniques.

Figure 1: Sequential analytical workflow designed to minimize sample consumption while maximizing structural certainty.

Mass Spectrometry (MS): The Molecular Weight Check

Mass spectrometry provides the first line of evidence.[1] For DAPAA (

Experimental Protocol: ESI-MS

-

Solvent System: Methanol:Water (50:[1]50) with 0.1% Formic Acid.[1]

-

Mode: Negative Ion Mode (

) is superior for carboxylic acids, yielding -

Concentration: 10 µg/mL (direct infusion).

Fragmentation Logic & Diagnostic Ions

In negative mode, the parent ion is expected at m/z 251.2 .[1] However, the defining characteristic of phenolic acetates is the neutral loss of ketene (

| Ion Type | m/z (Theoretical) | Structural Significance |

| 251.2 | Deprotonated molecular ion (Primary confirmation).[1] | |

| 209.2 | Loss of one ketene group (cleavage of phenolic ester).[1] | |

| 167.2 | Loss of two ketene groups (reverts to DOPAC core).[1] | |

| 207.2 | Loss of |

Critical Insight: If you observe a dominant peak at m/z 167 without the parent ion at 251, your sample has likely undergone hydrolysis during storage or ionization.[1] Ensure the source temperature is kept below 200°C to prevent in-source thermal degradation.[1]

Infrared Spectroscopy (IR): The Carbonyl Fingerprint[2]

IR is the most rapid method to distinguish the ester carbonyls from the acid carbonyl . This distinction is often missed in automated reports but is vital for confirming the "diacetoxy" protection.

Spectral Assignments[1][2][3][4][5]

-

Phenolic Ester C=O: Phenolic esters vibrate at a higher frequency than aliphatic esters due to the electron-withdrawing nature of the aromatic ring. Look for a sharp band around 1760 cm⁻¹ .[1]

-

Carboxylic Acid C=O: Typical aliphatic acid carbonyl, appearing around 1710–1720 cm⁻¹ .[1]

-

OH Stretch: The carboxylic acid OH forms a broad, jagged "hump" centered at 3000 cm⁻¹ , often overlapping C-H stretches.[1][2]

Data Summary Table

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Diagnostic Value |

| O-H (Acid) | 2500–3300 | Medium, Broad | Confirms free acid tail.[1] |

| C=O (Phenolic Ester) | 1755–1765 | Strong, Sharp | Critical: Confirms acetylation of phenols. |

| C=O[1] (Acid) | 1705–1720 | Strong | Confirms acid moiety intact.[1] |

| C=C (Aromatic) | 1500, 1600 | Medium | Benzene ring skeleton.[1] |

| C-O (Ester) | 1180–1200 | Strong | Ester linkage confirmation.[1] |

Nuclear Magnetic Resonance (NMR): Connectivity Validation

NMR provides the definitive structural proof.[1] The symmetry of the molecule (or lack thereof) and the integration ratios are the key validation metrics.

1H NMR (Proton) Analysis

-

Solvent:

(preferred for resolution) or DMSO- -

Reference: TMS (0.00 ppm).

The "Self-Validating" Integration Ratio

To confirm purity, the integration ratio must be 6 : 2 : 3 (Acetate Methyls : Methylene : Aromatic Protons).

| Position | Shift (ppm, | Multiplicity | Integration | Assignment Logic |

| COOH | ~10.0–12.0 | Broad Singlet | 1H | Exchangeable acidic proton (may be invisible).[1] |

| Ar-H (2, 5, 6) | 7.05 – 7.20 | Multiplet | 3H | Aromatic protons.[1] The acetoxy groups are EWG, shifting these downfield relative to DOPAC.[1] |

| 3.65 | Singlet | 2H | Benzylic methylene.[1] Sharp singlet confirms no adjacent protons.[1] | |

| 2.28, 2.29 | Singlets | 6H | Two distinct (or overlapping) singlets.[1] Must integrate to 6H. |

Expert Tip: If the acetoxy methyl signal integrates to 3H instead of 6H, or if you see a new set of multiplets upfield in the aromatic region (6.6–6.8 ppm), you have a mono-acetylated impurity.

13C NMR (Carbon) Analysis

The Carbon-13 spectrum should display 10 distinct signals (due to coincidental overlap of the acetate methyls or carbons 2/6, depending on resolution).

-

Carbonyls (3 signals):

-

Aromatic Region (6 signals):

-

Aliphatic Region (2 signals):

NMR Assignment Logic Diagram

The following diagram visualizes the splitting logic and chemical shift environment for the 1H NMR interpretation.

Figure 2: 1H NMR assignment logic highlighting the critical integration check.

References

-

National Institute of Advanced Industrial Science and Technology (AIST). (n.d.).[1] Spectral Database for Organic Compounds (SDBS).[1] Retrieved from [Link] (General reference for phenolic ester IR shifts).[1]

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (Authoritative source for acetylation shift effects in NMR).

-

PubChem. (2024).[1] 3,4-Diacetoxyphenylacetic acid (Compound Summary). National Library of Medicine.[1] Retrieved from [Link]

Sources

The Prodrug Postulate: A Technical Guide to the Genesis and Elucidation of 3,4-Diacetoxyphenylacetic Acid

An In-Depth Examination for Researchers, Scientists, and Drug Development Professionals

Preamble: The Strategic Imperative for a Masked Metabolite

In the intricate landscape of neuropharmacology, the direct administration of biologically active molecules is often fraught with challenges, including poor stability, rapid metabolism, and limited bioavailability. The story of 3,4-diacetoxyphenylacetic acid is a compelling case study in overcoming these obstacles through chemical ingenuity. It is a narrative that begins not with the molecule itself, but with its parent compound: 3,4-dihydroxyphenylacetic acid (DOPAC), a primary and biologically significant metabolite of the neurotransmitter dopamine.[1][2] This guide will delve into the scientific rationale, synthesis, and analytical considerations surrounding 3,4-diacetoxyphenylacetic acid, a molecule conceived from the necessity to protect and deliver its vital precursor.

Section 1: The Biological Context and Rationale for Derivatization

The Significance of 3,4-Dihydroxyphenylacetic Acid (DOPAC)

DOPAC is a critical product of dopamine metabolism, formed through the action of monoamine oxidase (MAO).[1] Its concentration in various tissues and biofluids is a key indicator of dopamine turnover and overall dopaminergic activity.[2] Beyond its role as a biomarker, DOPAC itself exhibits biological activities, including antioxidant properties.[3] However, the catechol structure of DOPAC, with its two adjacent hydroxyl groups, renders it susceptible to oxidation, making its direct use as a therapeutic or research agent problematic.

Section 2: The Genesis of 3,4-Diacetoxyphenylacetic Acid: A Prodrug Strategy

The development of 3,4-diacetoxyphenylacetic acid can be understood as a strategic implementation of the prodrug concept. A prodrug is an inactive or less active derivative of a parent drug that undergoes biotransformation in the body to release the active compound.[4] In the case of 3,4-diacetoxyphenylacetic acid, the acetylation of the two hydroxyl groups on the phenyl ring of DOPAC serves several theoretical purposes:

-

Enhanced Stability: The acetyl groups protect the vulnerable catechol moiety from oxidation, increasing the molecule's shelf-life and stability in biological fluids.

-

Improved Bioavailability: By masking the polar hydroxyl groups, the overall lipophilicity of the molecule is increased. This can potentially enhance its absorption and ability to cross biological membranes, including the blood-brain barrier.

-

Controlled Release: It is hypothesized that once absorbed, the acetyl groups are cleaved by esterase enzymes present in the body, releasing the active DOPAC at the target site.[5]

Section 3: Synthesis and Characterization

Synthesis of 3,4-Diacetoxyphenylacetic Acid

The synthesis of 3,4-diacetoxyphenylacetic acid is achieved through the acetylation of 3,4-dihydroxyphenylacetic acid (DOPAC). The most common and effective method employs acetic anhydride as the acetylating agent, with pyridine often used as a basic catalyst.[7]

Materials:

-

3,4-Dihydroxyphenylacetic acid (DOPAC)

-

Acetic Anhydride

-

Pyridine (anhydrous)

-

Dichloromethane (anhydrous)

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 3,4-dihydroxyphenylacetic acid (1 equivalent) in anhydrous pyridine.

-

Addition of Acetylating Agent: Cool the solution in an ice bath and slowly add acetic anhydride (2.2-2.5 equivalents) dropwise.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

Quench the reaction by slowly adding cold 1 M HCl until the pH is acidic.

-

Extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 3,4-diacetoxyphenylacetic acid.

Characterization

The successful synthesis of 3,4-diacetoxyphenylacetic acid can be confirmed through various analytical techniques:

| Technique | Expected Observations |

| ¹H NMR | Appearance of two singlets corresponding to the acetyl protons (around δ 2.2-2.3 ppm), in addition to the aromatic and methylene protons of the parent DOPAC structure. |

| ¹³C NMR | Appearance of signals for the acetyl carbonyl carbons (around δ 168-170 ppm) and methyl carbons (around δ 20-21 ppm). |

| Infrared (IR) Spectroscopy | Disappearance of the broad O-H stretch of the phenolic hydroxyl groups and the appearance of strong C=O stretching bands for the ester groups (around 1760-1770 cm⁻¹). |

| Mass Spectrometry (MS) | The molecular ion peak corresponding to the mass of 3,4-diacetoxyphenylacetic acid (C₁₂H₁₂O₆, M.W. 252.22 g/mol ). |

Section 4: Analytical Methodologies

The analysis of 3,4-diacetoxyphenylacetic acid and its parent compound, DOPAC, is crucial for in vitro and in vivo studies. High-Performance Liquid Chromatography (HPLC) is the predominant technique for their separation and quantification.

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer with an ion-pairing agent) and an organic modifier (e.g., methanol or acetonitrile) is effective. The pH of the aqueous phase is a critical parameter for achieving good separation.

-

Detection:

-

UV Detection: Both compounds absorb in the UV range (around 280 nm).

-

Electrochemical Detection (ECD): This is a highly sensitive and selective method for the detection of catecholic compounds like DOPAC. 3,4-diacetoxyphenylacetic acid, with its protected hydroxyl groups, will not be electrochemically active under the same conditions, allowing for clear differentiation.[8][9]

-

Section 5: Future Directions and Applications

The story of 3,4-diacetoxyphenylacetic acid is emblematic of the broader field of prodrug design. While its primary role has been as a more stable and potentially more bioavailable form of DOPAC for research purposes, the principles behind its creation are applicable to a wide range of therapeutic challenges. Future research may focus on:

-

Targeted Delivery: Conjugating 3,4-diacetoxyphenylacetic acid to targeting moieties to enhance its delivery to specific tissues or cell types.

-

Enzyme-Specific Cleavage: Designing derivatives that are selectively cleaved by enzymes overexpressed in disease states, leading to site-specific drug release.

-

Combination Therapy: Exploring the co-administration of 3,4-diacetoxyphenylacetic acid with other neuroprotective or neurorestorative agents.

Conclusion

3,4-Diacetoxyphenylacetic acid stands as a testament to the power of medicinal chemistry to address the inherent limitations of biologically active molecules. Its synthesis from DOPAC is a classic example of a prodrug strategy aimed at enhancing stability and deliverability. For researchers in drug development and neuroscience, understanding the history, synthesis, and analytical considerations of this "masked" metabolite provides valuable insights into the ongoing quest to modulate complex biological systems with precision and efficacy.

Diagrams

Caption: Synthesis of 3,4-Diacetoxyphenylacetic acid from DOPAC.

Caption: Prodrug activation of 3,4-Diacetoxyphenylacetic acid.

References

-

Organic Syntheses Procedure. diphenylacetic acid. Available at: [Link].

-

Sholikhah, E. N., et al. (2015). Synthesis 3,4-Dimethoxybenzyl-2,4-Dihydroxyphenyl Ketone from Eugenol. ResearchGate. Available at: [Link].

-

PrepChem.com. Synthesis of 3,4-dihydroxyphenylacetic acid. Available at: [Link].

-

Nunes, C., Almeida, L., & Laranjinha, J. (2008). 3,4-Dihydroxyphenylacetic acid (DOPAC) modulates the toxicity induced by nitric oxide in PC-12 cells via mitochondrial dysfunctioning. PubMed. Available at: [Link].

-

Taylor & Francis Online. 3 4 dihydroxyphenylacetic acid – Knowledge and References. Available at: [Link].

-

Grokipedia. 3,4-Dihydroxyphenylacetic acid. Available at: [Link].

-

PubChem. 3,4-Diacetoxyphenylacetic acid. Available at: [Link].

-

Kuujia.com. 85621-43-8(3,4-Diacetoxyphenylacetic acid). Available at: [Link].

- Eisenstein, D. L., et al. (2015). Determinants of buildup of the toxic dopamine metabolite DOPAL in Parkinson's disease. Journal of Neurochemistry.

-

Di Stefano, A., et al. (2017). Dopamine and Levodopa Prodrugs for the Treatment of Parkinson's Disease. Molecules. Available at: [Link].

-

Kourounakis, A. P., et al. (2007). Biological activity of acetylated phenolic compounds. PubMed. Available at: [Link].

-

Manallack, D. T., et al. (2015). Dopamine-Derived Biological Reactive Intermediates and Protein Modifications: Implications for Parkinson's Disease. Chemical Research in Toxicology. Available at: [Link].

-

De Benedetto, G. E., et al. (2014). A rapid and simple method for the determination of 3,4-dihydroxyphenylacetic acid, norepinephrine, dopamine, and serotonin in mouse brain homogenate by HPLC with fluorimetric detection. PubMed. Available at: [Link].

-

GlycoPOD. O-Acetylation using acetic anhydride in pyridine. Available at: [Link].

-

Wang, H., et al. (2025). Isolate and quantify the dopamine and metabolites levels in the brain by HPLC. Protocols.io. Available at: [Link].

- Chen, C., et al. (2019).

-

Tsuchie, H., et al. (1993). Determination of 3,4-dihydroxyphenylacetic acid and 5-hydroxyindoleacetic acid in human plasma by a simple and rapid high-performance liquid chromatography assay. PubMed. Available at: [Link].

-

Tandoğan, M. (2014). How can I get acetylation with acetic anhydride and prydine? ResearchGate. Available at: [Link].

-

Zhang, Y., et al. (2022). Introducing enzymatic cleavage features and transfer learning realizes accurate peptide half-life prediction across species and organs. Nature Communications. Available at: [Link].

-

GSC Online Press. Exploring the utilization of phenolic compounds in pharmaceuticals and healthcare. Available at: [Link].

-

SpectraBase. 3,4-Diethoxyphenylacetic acid. Available at: [Link].

-

Iowa State University Digital Repository. QUANTITATIVE ACID-CATALYZED ACETYLATION. Available at: [Link].

-

Reactome. Enzymatic degradation of Dopamine by monoamine oxidase. Available at: [Link].

-

Huttunen, K. M., et al. (2016). Prodrug Approaches for CNS Delivery. Pharmaceutical Research. Available at: [Link].

-

The Good Scents Company. 3,4-dihydroxyphenyl acetic acid. Available at: [Link].

- Scalettar, B. A. (2011). Early drug discovery and the rise of pharmaceutical chemistry. Drug Testing and Analysis.

-

Zhou, J., et al. (2018). Enzymatic Cleavage of Branched Peptides for Targeting Mitochondria. Journal of the American Chemical Society. Available at: [Link].

-

Chromsystems. HPLC Column L-DOPA, DHPG, DOPAC. Available at: [Link].

-

Googleapis.com. EP 1 645 272 A2. Available at: [Link].

-

ResearchGate. In-Depth Characterization of Apoptosis N-terminome Reveals a Link Between Caspase-3 Cleavage and Post-Translational N-terminal Acetylation. Available at: [Link].

-

ResearchGate. 1 H-NMR spectra of 3,4-DABA and 3,4-DABA.2HCl. Available at: [Link].

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. grokipedia.com [grokipedia.com]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Dopamine and Levodopa Prodrugs for the Treatment of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Introducing enzymatic cleavage features and transfer learning realizes accurate peptide half-life prediction across species and organs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scalettar.physics.ucdavis.edu [scalettar.physics.ucdavis.edu]

- 7. researchgate.net [researchgate.net]

- 8. A rapid and simple method for the determination of 3,4-dihydroxyphenylacetic acid, norepinephrine, dopamine, and serotonin in mouse brain homogenate by HPLC with fluorimetric detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Determination of 3,4-dihydroxyphenylacetic acid and 5-hydroxyindoleacetic acid in human plasma by a simple and rapid high-performance liquid chromatography assay - PubMed [pubmed.ncbi.nlm.nih.gov]

3,4-Diacetoxyphenylacetic acid CAS number 85621-43-8

An In-depth Technical Guide to 3,4-Diacetoxyphenylacetic Acid (CAS: 85621-43-8)

Executive Summary

3,4-Diacetoxyphenylacetic acid is a pivotal, protected derivative of 3,4-Dihydroxyphenylacetic acid (DOPAC), a primary metabolite of the neurotransmitter dopamine.[1] Its strategic importance in medicinal chemistry and drug development lies in the use of its diacetyl groups as protecting agents for the reactive catechol moiety. This temporary protection allows for selective chemical modifications at other sites of the molecule, primarily the carboxylic acid function, which would otherwise be complicated by the oxidative sensitivity and reactivity of the free hydroxyl groups. This guide provides a comprehensive overview of its chemical properties, a validated synthesis protocol from its precursor, detailed analytical characterization, its strategic application in multi-step organic synthesis, and essential safety protocols.

Chemical & Physical Properties

3,4-Diacetoxyphenylacetic acid is a stable, solid organic compound. Its key identifiers and computed physical properties are summarized below, providing a foundational dataset for experimental design and computational modeling.

| Property | Value | Source |

| IUPAC Name | 2-(3,4-diacetyloxyphenyl)acetic acid | PubChem[2] |

| CAS Number | 85621-43-8 | PubChem[2] |

| Molecular Formula | C₁₂H₁₂O₆ | PubChem[2] |

| Molecular Weight | 252.22 g/mol | PubChem[2] |

| SMILES | CC(=O)OC1=C(C=C(C=C1)CC(=O)O)OC(=O)C | PubChem[2] |

| InChIKey | VYELVKLTNGETIC-UHFFFAOYSA-N | PubChem[2] |

| Form | Powder | Sigma-Aldrich (for DOPAC) |

| Melting Point | 127-132 °C | Thermo Scientific[3] (for DOPAC) |

| Hydrogen Bond Donors | 1 | PubChem[2] |

| Hydrogen Bond Acceptors | 6 | PubChem[2] |

Synthesis and Purification

The synthesis of 3,4-Diacetoxyphenylacetic acid is most efficiently achieved through the acetylation of its precursor, 3,4-Dihydroxyphenylacetic acid (DOPAC). This process involves the protection of the two phenolic hydroxyl groups as acetate esters. The workflow begins with the synthesis of DOPAC, a commercially available but also readily synthesizable compound.

Workflow for Synthesis

The overall synthetic strategy is a two-stage process: first, the preparation of the DOPAC precursor, followed by its acetylation.

Sources

Methodological & Application

Application Note: Quantitative Determination of 3,4-Diacetoxyphenylacetic Acid in Biological Matrices by LC-MS/MS

Introduction: The Significance of Quantifying 3,4-Diacetoxyphenylacetic Acid

3,4-Diacetoxyphenylacetic acid is an acetylated derivative of 3,4-dihydroxyphenylacetic acid (DOPAC), a primary metabolite of the neurotransmitter dopamine. The quantification of such compounds in biological matrices like plasma and urine is crucial for understanding the pharmacokinetics and metabolism of parent drugs that are administered in an acetylated form to enhance their bioavailability. Acetylated phenolic compounds have shown a range of biological activities, and their accurate measurement can provide insights into drug efficacy, safety, and individual metabolic differences.[1][2]

This application note provides a comprehensive and robust protocol for the quantification of 3,4-Diacetoxyphenylacetic acid in biological samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The methodology is designed to be highly sensitive, specific, and reproducible, adhering to the principles of bioanalytical method validation as outlined by regulatory agencies such as the FDA and EMA.

Metabolic Considerations and Analytical Challenges

A primary analytical challenge in the quantification of 3,4-Diacetoxyphenylacetic acid is the potential for in-vitro and in-vivo hydrolysis of the acetyl groups, which would convert the analyte back to DOPAC.[3][4] Therefore, the analytical method must be designed to minimize this conversion during sample collection, processing, and analysis. It is also advisable to quantify both 3,4-Diacetoxyphenylacetic acid and DOPAC to gain a complete metabolic picture. The stability of phenolic compounds can be influenced by factors such as pH and the presence of oxygen.[5][6]

Experimental Workflow Overview

The following diagram illustrates the overall workflow for the quantification of 3,4-Diacetoxyphenylacetic acid in biological samples.

Caption: Experimental workflow for the quantification of 3,4-Diacetoxyphenylacetic acid.

Detailed Protocols

Sample Collection and Handling

To ensure the stability of 3,4-Diacetoxyphenylacetic acid and prevent enzymatic or chemical hydrolysis, proper sample collection and handling are paramount.

-

Plasma:

-

Collect whole blood in tubes containing an anticoagulant (e.g., K2EDTA).

-

Immediately place the tubes on ice.

-

Within 30 minutes of collection, centrifuge the blood at 1500 x g for 10 minutes at 4°C.

-

Transfer the plasma supernatant to a clean, labeled polypropylene tube.

-

To inhibit esterase activity, consider acidifying the plasma to a pH of approximately 4-5 with a small volume of a suitable acid (e.g., 1M formic acid). This should be validated for its effect on analyte stability and recovery.

-

Immediately freeze the plasma samples at -80°C until analysis.

-

-

Urine:

-

Measure and record the pH of the urine. If necessary, adjust the pH to a slightly acidic range (pH 4-5) to improve the stability of the acetylated compound.

-

Centrifuge the urine at 2000 x g for 5 minutes at 4°C to remove any particulate matter.

-

Transfer the supernatant to a clean tube and store at -80°C until analysis.

Reagents and Materials

-

3,4-Diacetoxyphenylacetic acid analytical standard (≥98% purity)

-

3,4-Dihydroxyphenylacetic acid (DOPAC) analytical standard (≥98% purity)

-

Internal Standard (IS): 3,4-Diethoxyphenylacetic acid is a suitable choice due to its structural similarity and chromatographic behavior.

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Human plasma (drug-free)

-

Human urine (drug-free)

Preparation of Stock and Working Solutions

-

Stock Solutions (1 mg/mL):

-

Accurately weigh and dissolve 10 mg of 3,4-Diacetoxyphenylacetic acid, DOPAC, and the internal standard in 10 mL of methanol, respectively.

-

-

Working Solutions:

-

Prepare serial dilutions of the stock solutions in methanol:water (50:50, v/v) to create working solutions for calibration standards and quality control (QC) samples.

-

Sample Preparation: Protein Precipitation

Protein precipitation is a simple and effective method for extracting small molecules from plasma.[9]

-

Thaw frozen plasma or urine samples on ice.

-

To a 100 µL aliquot of the sample (plasma, urine, calibration standard, or QC), add 20 µL of the internal standard working solution.

-

Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The following conditions are a starting point and should be optimized for the specific instrumentation used.

| Parameter | Condition |

| LC System | High-performance or Ultra-high-performance liquid chromatography system |

| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient Elution | Start at 5% B, increase to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 2 minutes. |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Mass Spectrometer | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |

| MRM Transitions | To be determined by direct infusion of the analytical standards. Expected transitions: |

| 3,4-Diacetoxyphenylacetic acid: [M-H]⁻ → fragments | |

| DOPAC: [M-H]⁻ → fragments | |

| Internal Standard: [M-H]⁻ → fragments |

Method Validation

A full validation of the bioanalytical method should be performed according to the guidelines of the EMA and FDA.[10][11] Key validation parameters are summarized in the table below.

| Validation Parameter | Acceptance Criteria |

| Selectivity | No significant interfering peaks at the retention times of the analyte and IS in at least six different blank matrix sources. |

| Linearity | Correlation coefficient (r²) ≥ 0.99 for the calibration curve. |

| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve with a signal-to-noise ratio ≥ 10 and accuracy and precision within ±20%. |

| Accuracy and Precision | Within-run and between-run precision (%CV) ≤ 15% (≤ 20% at LLOQ) and accuracy (%RE) within ±15% (±20% at LLOQ) for QC samples at low, medium, and high concentrations. |

| Matrix Effect | The coefficient of variation of the IS-normalized matrix factor should be ≤ 15% in at least six different lots of the biological matrix. |

| Recovery | The extraction recovery of the analyte and IS should be consistent and reproducible. |

| Stability | Analyte stability should be demonstrated under various conditions: freeze-thaw cycles, short-term bench-top storage, long-term storage at -80°C, and post-preparative storage in the autosampler. |

Data Analysis and Quantification

The concentration of 3,4-Diacetoxyphenylacetic acid in the biological samples is determined by interpolating the peak area ratio of the analyte to the internal standard from the calibration curve.

Conclusion

This application note provides a detailed and robust LC-MS/MS method for the quantification of 3,4-Diacetoxyphenylacetic acid in biological samples. The protocol emphasizes the importance of sample stabilization to prevent hydrolysis and outlines a comprehensive validation strategy to ensure the reliability and accuracy of the results. This method is suitable for pharmacokinetic studies, drug metabolism research, and other applications where the precise measurement of this acetylated metabolite is required.

References

-

Redondo-Blanco, S., et al. (2014). Quantification of phenolic acids and their methylates, glucuronides, sulfates and lactones metabolites in human plasma by LC-MS/MS after oral ingestion of soluble coffee. Journal of Chromatography B, 944, 57-66. Available from: [Link]

-

Cravador, A., et al. (2021). LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry. Molecules, 26(24), 7643. Available from: [Link]

-

Patel, D. P., et al. (2018). A novel and Rapid LC–MS/MS assay for the Determination of Mycophenolate and Mycophenolic Acid in Human Plasma. Journal of Young Pharmacists, 10(3), 282-288. Available from: [Link]

-

Li, X., et al. (2021). A novel LC-MS/MS method for quantification of unstable endogenous 3,4-dihydroxyphenylacetaldehyde in rat brain after chemical derivatization. Journal of Pharmaceutical and Biomedical Analysis, 195, 113822. Available from: [Link]

-

Hernández-Vázquez, L., et al. (2020). NMR Characterization, LC-MS Phenolic Profiling, and Cytotoxic Activity Evaluation of Ethanolic Extract of Propolis from Central Mexico. Molecules, 25(17), 3998. Available from: [Link]

-

Tiwary, E., et al. (2023). LC-MS/MS method for proline-glycine-proline and acetylated proline-glycine-proline in human plasma. Journal of Chromatography B, 1224, 123815. Available from: [Link]

-

Nishio, C., et al. (2002). Simultaneous determination of 3,4-dihydroxyphenylacetic acid and homovanillic acid using high performance liquid chromatography-fluorescence detection and application to rat kidney microdialysate. Analytical Biochemistry, 306(2), 224-228. Available from: [Link]

-

Sobolev, P. D., et al. (2023). Analysis of 4-Hydroxyphenyllactic Acid and Other Diagnostically Important Metabolites of α-Amino Acids in Human Blood Serum Using a Validated and Sensitive Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry Method. Metabolites, 13(11), 1128. Available from: [Link]

-

MtoZ Biolabs. 3,4-Dihydroxyphenylacetic Acid Analysis Service. Biocompare. Available from: [Link]

-

Gerra, G., et al. (1996). Determination of 3,4-dihydroxyphenylacetic acid and 5-hydroxyindoleacetic acid in human plasma by a simple and rapid high-performance liquid chromatography assay. Journal of Chromatography B: Biomedical Sciences and Applications, 682(1), 180-185. Available from: [Link]

-

Yilmaz, B., & Tuncel, N. (2022). Strategy for Successful Urine Sample Preparation for LC-MS/MS Device at Drug Verification Laboratory. Journal of Research in Pharmacy, 26(5), 1369-1375. Available from: [Link]

-

Xenogiannopoulou, E. D., et al. (2009). Biological activity of acetylated phenolic compounds. Mini reviews in medicinal chemistry, 9(12), 1407-1414. Available from: [Link]

-

Xenogiannopoulou, E. D., et al. (2009). Biological activity of acetylated phenolic compounds. Mini reviews in medicinal chemistry, 9(12), 1407-1414. Available from: [Link]

-

Moore, C., et al. (2015). A Practical Guide to Urine Drug Monitoring. The Journal for Nurse Practitioners, 11(7), 728-734. Available from: [Link]

-

Fura, A. (2006). Active metabolites resulting from decarboxylation, reduction and ester hydrolysis of parent drugs. Current drug metabolism, 7(5), 555-573. Available from: [Link]

-

European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. Available from: [Link]

-

Romanelli, F., et al. (2022). Synthesis of Acetylated Phenolic Compounds with Promising Antifouling Applications: An Approach to Marine and Freshwater Mussel Settlement Control. Molecules, 27(19), 6296. Available from: [Link]

-

Unknown Author. Hydrolytic Reactions. Biotransformation of Drugs - Pharmacy 180. Available from: [Link]

-

Boue, F., et al. (2023). Stability and preservation of phenolic compounds and related antioxidant capacity from agro-food matrix: Effect of pH and atmosphere. Food Bioscience, 53, 102717. Available from: [Link]

-

U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation: Guidance for Industry. Available from: [Link]

-

Gebre, M. G., et al. (2022). The clinical applications of drugs and their metabolites analysis in biological fluids and commonly used analytical techniques for bioanalysis: review. Frontiers in Pharmacology, 13, 988775. Available from: [Link]

-

Medrano-Padial, C., et al. (2023). Stability of Phenolic Compounds, Antioxidant Activity and Color Parameters in Colored-Flesh Potato Chips. Foods, 12(16), 3058. Available from: [Link]

-

Maine Health and Environmental Testing Laboratory. (2023). Urine Drug Procedures. Available from: [Link]

-

Unknown Author. Drug metabolism or biotransformation. IS MUNI. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Biological activity of acetylated phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Active metabolites resulting from decarboxylation, reduction and ester hydrolysis of parent drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pharmacy180.com [pharmacy180.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. A Practical Guide to Urine Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 8. maine.gov [maine.gov]

- 9. Analysis of 4-Hydroxyphenyllactic Acid and Other Diagnostically Important Metabolites of α-Amino Acids in Human Blood Serum Using a Validated and Sensitive Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. faa.gov [faa.gov]

Application Note: High-Sensitivity LC-MS/MS Protocol for the Quantitation of 3,4-Diacetoxyphenylacetic Acid (3,4-DAPAA)

Executive Summary & Scientific Rationale

This protocol details the validated methodology for the quantification of 3,4-Diacetoxyphenylacetic acid (3,4-DAPAA) , a protected di-ester derivative of the dopamine metabolite DOPAC (3,4-dihydroxyphenylacetic acid).

The Analytical Challenge: Esterase Liability

The primary challenge in analyzing 3,4-DAPAA is its metabolic instability . As a di-acetoxy ester, it is highly susceptible to hydrolysis by plasma esterases (e.g., carboxylesterases, butyrylcholinesterase) and spontaneous hydrolysis in aqueous buffers at neutral/basic pH.

Failure Mode: Improper sample handling results in the conversion of 3,4-DAPAA back to DOPAC (MW 168), leading to false negatives for the parent compound and artificially high baseline levels of the metabolite.

The Solution: This protocol utilizes a "Crash & Stabilize" approach. We employ immediate protein precipitation with acidified organic solvent to denature esterases instantly while maintaining a pH < 4.0 to prevent chemical hydrolysis. Detection is achieved via Negative Electrospray Ionization (ESI-), leveraging the carboxylic acid moiety for high sensitivity.

Chemical & Physical Properties[1][2]

| Property | Data | Notes |

| IUPAC Name | 2-[3,4-bis(acetyloxy)phenyl]acetic acid | |

| CAS Number | 10323-20-3 | |

| Molecular Formula | C₁₂H₁₂O₆ | |

| Molecular Weight | 252.22 g/mol | |

| Monoisotopic Mass | 252.0634 Da | |

| pKa (Predicted) | ~4.0 (Carboxylic acid) | Ionizes best in ESI (-) |

| LogP (Predicted) | ~1.5 - 1.8 | More lipophilic than DOPAC; retains well on C18 |

| Solubility | Soluble in DMSO, Acetonitrile, Methanol | Unstable in water over time |

Sample Preparation Protocol

Objective: Extract analyte while inhibiting esterase activity. Internal Standard (IS): 3,4-Diacetoxyphenylacetic acid-d5 (if available) or Diclofenac (structural analog for negative mode).

Reagents

-

Extraction Solvent: Acetonitrile (ACN) containing 1.0% Formic Acid (FA).

-

Stabilizer (Optional but Recommended): Sodium Fluoride (NaF) or Dichlorvos (esterase inhibitors) added to collection tubes if immediate processing isn't possible.

Step-by-Step Workflow

-

Sample Collection: Collect blood into pre-chilled tubes containing NaF/K2EDTA. Centrifuge at 4°C, 2000 x g for 10 min to harvest plasma.

-

Critical: Keep samples on wet ice at all times.

-

-

Spiking (Standards): Prepare calibration standards in acidified water (0.1% FA) or surrogate matrix. Do not use neutral PBS.

-

Protein Precipitation:

-

Aliquot 50 µL of Plasma into a 1.5 mL Eppendorf tube.

-

Add 20 µL Internal Standard solution.

-

Add 200 µL of Cold Acidified ACN (1% Formic Acid).

-

Why? The high acid content instantly denatures enzymes and protonates the analyte, stabilizing the ester bond.

-

-

Agitation: Vortex vigorously for 30 seconds.

-

Separation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Dilution (Optional): Transfer 100 µL of supernatant to an autosampler vial. Dilute with 100 µL of 0.1% Formic Acid in Water to match initial mobile phase conditions (reduces peak broadening).

Visualization: Sample Prep Logic

Caption: Acidified precipitation workflow designed to instantly halt esterase hydrolysis of 3,4-DAPAA.

LC-MS/MS Conditions

Liquid Chromatography (LC)[5][6][7][8]

-

System: UHPLC (e.g., Waters Acquity or Agilent 1290).

-

Column: Phenomenex Kinetex C18 (2.1 x 50 mm, 1.7 µm) or Waters HSS T3.

-

Rationale: HSS T3 provides better retention for polar acidic compounds if the diacetate hydrolyzes, allowing simultaneous monitoring of the parent and DOPAC metabolite.

-

-

Mobile Phase A: Water + 0.1% Formic Acid.[1]

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

-

Flow Rate: 0.4 mL/min.

-

Column Temp: 40°C.

Gradient Profile:

| Time (min) | % Mobile Phase B | Event |

|---|---|---|

| 0.0 | 5% | Loading |

| 0.5 | 5% | Isocratic Hold |

| 3.0 | 90% | Elution of 3,4-DAPAA |

| 4.0 | 90% | Wash |

| 4.1 | 5% | Re-equilibration |

| 6.0 | 5% | End |

Mass Spectrometry (MS/MS)[4][5][7][8]

-

Ionization: Electrospray Ionization, Negative Mode (ESI-).[2]

-

Rationale: The carboxylic acid moiety [COOH] deprotonates readily to [COO]⁻. Negative mode offers cleaner baselines for acidic metabolites compared to positive mode.

MRM Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) | Type | Mechanism |

| 3,4-DAPAA | 251.0 [M-H]⁻ | 191.0 | 15 | Quant | Loss of Acetic Acid (-60 Da) |

| 3,4-DAPAA | 251.0 [M-H]⁻ | 149.0 | 25 | Qual | Loss of Acetic Acid + Ketene |

| DOPAC (Monitor) | 167.0 [M-H]⁻ | 123.0 | 18 | Monitor | Loss of CO₂ |

Visualization: Fragmentation Pathway

Caption: Proposed ESI(-) fragmentation pathway. Primary transition involves the loss of an acetic acid group.

Method Validation Parameters (FDA/EMA Guidelines)

To ensure the trustworthiness of the data, the following validation steps are mandatory:

-

Linearity: 1.0 ng/mL to 1000 ng/mL. Use weighted regression (

). -

Conversion Check (Crucial):

-

Inject a high concentration of 3,4-DAPAA. Monitor the DOPAC channel (167 -> 123).

-

If DOPAC peaks are observed in the standard solution, your stock is degrading. Remake in pure Acetonitrile.

-

-

Matrix Effect:

-

Compare post-extraction spike vs. neat solution. Phenylacetic acids often suffer from ion suppression in ESI(-). If suppression > 20%, switch to a Phenyl-Hexyl column to alter elution selectivity.

-

-

Stability:

-

Benchtop: Assess stability in plasma at Room Temp for 0, 30, and 60 mins. (Expect rapid degradation without acidification).

-

Processed: Stability in the autosampler (4°C) for 24 hours.

-

Troubleshooting & Optimization

-

Issue: High Background of DOPAC.

-

Cause: In-source fragmentation of 3,4-DAPAA can mimic DOPAC.

-

Fix: Chromatographic separation is essential. 3,4-DAPAA (more hydrophobic) must elute after DOPAC. If they co-elute, you cannot distinguish in-source fragmentation from metabolic conversion.

-

-

Issue: Poor Sensitivity in Negative Mode.

-

Cause: Mobile phase pH too low (suppressing ionization) or too high (poor retention).

-

Fix: Ensure pH is ~3.0 (0.1% Formic Acid).[1] This is the "Goldilocks" zone: low enough for C18 retention, but the carboxylic acid will still ionize in the high-voltage ESI source.

-

References

-

DOPAC Analysis Context

-

Determination of Acidic Herbicides and Metabolites. (General principles for phenylacetic acid derivatives in ESI-). Waters Application Notes. Link

-

-

Ester Stability in Plasma

-

Mass Spectrometry of Phenolic Acids

-

Chemical Data

Sources

- 1. chimia.ch [chimia.ch]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Phenylacetic Acid | C8H8O2 | CID 999 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3,4-Dihydroxyphenylacetic acid - Wikipedia [en.wikipedia.org]

- 6. A novel LC-MS/MS method for quantification of unstable endogenous 3,4-dihydroxyphenylacetaldehyde in rat brain after chemical derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of the oxidative metabolism of 3,4-dihydroxyphenylacetaldehyde, a reactive intermediate of dopamine metabolism, by 4-hydroxy-2-nonenal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 3,4-Dihydroxyphenylacetaldehyde is the toxic dopamine metabolite in vivo: implications for Parkinson's disease pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: 3,4-Diacetoxyphenylacetic Acid (DAPAA) as a Prodrug for DOPAC

Abstract

3,4-Dihydroxyphenylacetic acid (DOPAC) is a bioactive metabolite of dopamine exhibiting significant antioxidant, neuroprotective, and anti-inflammatory properties. However, its therapeutic utility is severely limited by poor lipid solubility and rapid metabolic clearance (sulfation/glucuronidation) and oxidative instability (quinone formation). This Application Note details the development and evaluation of 3,4-Diacetoxyphenylacetic acid (DAPAA) , a di-acetyl ester prodrug designed to enhance the bioavailability and stability of DOPAC. We provide a comprehensive guide covering chemical synthesis, enzymatic hydrolysis protocols, and pharmacokinetic evaluation strategies.

Part 1: Scientific Rationale & Mechanism

The Challenge: DOPAC Instability

DOPAC possesses a catechol moiety (two adjacent hydroxyl groups) responsible for its radical scavenging activity. However, this structure confers two major liabilities:

-

Rapid Phase II Metabolism: The hydroxyls are prime targets for sulfotransferases (SULT) and catechol-O-methyltransferase (COMT), leading to rapid excretion.

-

Oxidative Instability: Catechols easily oxidize to ortho-quinones, which can be cytotoxic or polymerize, reducing the active concentration.

The Solution: Di-Acetyl Prodrug Strategy

Acetylation of the phenolic hydroxyls yields 3,4-Diacetoxyphenylacetic acid (DAPAA) .

-

Lipophilicity: The acetyl groups mask the polar hydroxyls, increasing logP and facilitating passive diffusion across the gastrointestinal epithelium and Blood-Brain Barrier (BBB).

-

Metabolic Shielding: The ester linkage protects the catechol from premature oxidation and Phase II conjugation.

-

Activation: Once in systemic circulation or target tissues, ubiquitous esterases (e.g., carboxylesterases) hydrolyze the acetyl groups, releasing the active DOPAC.

Metabolic Activation Pathway

The following diagram illustrates the stepwise hydrolysis of DAPAA to active DOPAC.

Figure 1: Metabolic activation pathway of DAPAA. The prodrug shields the catechol moiety until esterase cleavage releases the active antioxidant.

Part 2: Chemical Synthesis & Characterization

Objective: Synthesize high-purity DAPAA from DOPAC using standard acetylation.

Protocol 1: Acetylation of DOPAC

Reagents:

-

3,4-Dihydroxyphenylacetic acid (DOPAC) [CAS: 102-32-9]

-

Acetic Anhydride (

) -

Pyridine (Catalyst/Solvent)

-

Dichloromethane (DCM) for extraction

Step-by-Step Procedure:

-

Dissolution: Dissolve 1.0 g (5.95 mmol) of DOPAC in 5 mL of dry pyridine in a round-bottom flask under nitrogen atmosphere.

-

Addition: Cool to 0°C. Dropwise add 3.0 mL of acetic anhydride (excess).

-

Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (Silica; MeOH:DCM 1:9). DOPAC (

) should disappear; DAPAA ( -

Quenching: Pour the reaction mixture into 50 mL of ice-cold 1M HCl (to neutralize pyridine and hydrolyze excess anhydride).

-

Extraction: Extract with Ethyl Acetate (

mL). Wash organic layer with brine, dry over -

Purification: Recrystallize from Ethanol/Hexane or purify via flash chromatography if necessary.

-

Yield: Expected yield >85% as a white crystalline solid.

Characterization Criteria:

-

Mass Spec:

m/z 251.05. -

1H-NMR (DMSO-d6): Look for two distinct singlet peaks around 2.2-2.3 ppm (acetyl

groups) and the disappearance of the broad phenolic -OH signals (8.5-9.0 ppm).

Part 3: In Vitro Stability & Enzymatic Hydrolysis

Objective: Validate that DAPAA is stable in buffer (chemical stability) but rapidly converts to DOPAC in plasma (biological activation).

Protocol 2: Plasma Stability Assay

Materials:

-

Pooled Rat or Human Plasma.

-

PBS (pH 7.4) as control.

-

HPLC System with UV Detector (280 nm). Note: ECD detection works for DOPAC but NOT for DAPAA.

Workflow:

-

Preparation: Prepare a 10 mM stock of DAPAA in DMSO.

-

Incubation: Spike plasma (pre-warmed to 37°C) with DAPAA to a final concentration of 50

. -

Sampling: At

min, remove 100 -

Quenching: Immediately add 300

ice-cold Acetonitrile (containing 0.1% Formic Acid) to precipitate proteins and stop esterase activity. -

Analysis: Centrifuge (10,000 x g, 10 min) and inject supernatant into HPLC.

HPLC Conditions:

| Parameter | Setting |

|---|

| Column | C18 Reverse Phase (e.g., 150 x 4.6 mm, 5

Data Interpretation:

-

DAPAA Peak: Should decrease exponentially. Calculate half-life (

). -

DOPAC Peak: Should appear and increase inversely to DAPAA.

-

Control (PBS): DAPAA should remain >95% intact (verifying chemical stability).

Part 4: In Vivo Pharmacokinetics (PK)

Objective: Demonstrate enhanced systemic exposure of DOPAC when administered as DAPAA compared to equimolar DOPAC.

Protocol 3: Comparative PK Study in Rats

Groups:

-

Group A (Control): DOPAC (Oral, 50 mg/kg).

-

Group B (Experimental): DAPAA (Oral, equimolar dose

75 mg/kg).

Procedure:

-

Dosing: Administer compounds via oral gavage in a vehicle of 0.5% Carboxymethylcellulose (CMC).

-

Blood Collection: Collect blood via tail vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours.

-

Processing: Plasma separation + Acidification (add 10

of 1M HCl per 100 -

Bioanalysis: Analyze for Total DOPAC (Free + Conjugated) and Free DOPAC .

-

Note: To measure total DOPAC, treat plasma with sulfatase/glucuronidase before extraction.

-

Expected Results:

-

Group A (DOPAC): Low

and AUC due to first-pass metabolism. High levels of conjugated metabolites. -

Group B (DAPAA): Delayed

(due to hydrolysis time) but significantly higher

Part 5: Biological Efficacy Example

Application: Neuroprotection against Oxidative Stress. Rationale: DOPAC induces ALDH expression and scavenges ROS [1]. DAPAA should provide sustained intracellular DOPAC delivery.

Protocol 4: PC12 Cell Oxidative Stress Assay

-

Culture: PC12 cells in DMEM + 10% FBS.

-

Pre-treatment: Treat cells with DAPAA (10-100

) or DOPAC (10-100-

Wash cells to remove extracellular compound.

-

-

Insult: Expose cells to

(200 -

Readout: MTT Assay or LDH Release.

-

Hypothesis: DAPAA-treated cells will show higher viability than DOPAC-treated cells because the lipophilic prodrug enters the cell more efficiently before being hydrolyzed to the active antioxidant form.

References

-

Liu, Y., et al. (2017). "3,4-Dihydroxyphenylacetic acid is a potential aldehyde dehydrogenase inducer in murine hepatoma Hepa1c1c7 cells." Bioscience, Biotechnology, and Biochemistry, 81(10), 1978-1983.[1] Link

-

Goldstein, D. S., et al. (2003). "3,4-Dihydroxyphenylacetaldehyde is the toxic dopamine metabolite in vivo: implications for Parkinson's disease pathogenesis." Brain Research, 989(1), 84-92. Link

-

Dedder, L. G., et al. (1988). "Free and Conjugated 3,4-dihydroxyphenylacetic Acid and Homovanillic Acid in Brain Dopaminergic Areas." Journal of Neurochemistry. Link

-

PubChem Compound Summary. "3,4-Diacetoxyphenylacetic acid (CID 3020850)." National Center for Biotechnology Information. Link

-

Merck, K., et al. (1988). "Bioavailability and Pharmacokinetics of Oral Dopamine in Dogs." Journal of Pharmacobio-Dynamics. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Quantification of Acetylated Catecholamine Metabolites

Current Status: Operational Role: Senior Application Scientist Ticket ID: #CAT-MET-004

Triage: Define Your Challenge

Before proceeding, we must distinguish between two fundamentally different experimental goals. Select the scenario that matches your workflow:

-

Scenario A: Chemical Derivatization for Quantification (Analytical Acetylation)

-

Goal: You are measuring standard catecholamines (Dopamine, Norepinephrine, Epinephrine) but are chemically acetylating them (using acetic anhydride or propionic anhydride) to improve stability, volatility (GC-MS), or hydrophobicity (LC-MS).

-

Primary Pain Points: Incomplete reaction, hydrolysis, multiple derivative peaks, matrix interference.

-

Go to Section 2.

-

-

Scenario B: Quantification of Endogenous N-Acetylated Metabolites (Biological Acetylation)

-

Goal: You are quantifying naturally occurring metabolites like N-acetyldopamine (NADA) in biological fluids (urine, plasma, or tissue).

-

Primary Pain Points: Differentiating endogenous metabolites from analytical artifacts, lack of standards, isomer separation.

-

Go to Section 3.

-

Scenario A: Chemical Derivatization (Troubleshooting & Protocol)

The Core Problem: Why Derivatization Fails

Catecholamines are hydrophilic and unstable. In GC-MS, they require derivatization to become volatile. In LC-MS, derivatization (e.g., propionylation) increases hydrophobicity, allowing better retention on Reverse Phase (C18) columns and significantly boosting ionization efficiency by increasing organic solvent content in the mobile phase.

The Failure Mode: The reaction competes with water. If your sample contains residual moisture (GC) or incorrect pH (LC), the derivatization efficiency drops, or the ester bonds on the catechol hydroxyls hydrolyze back to the parent compound.

Standard Operating Procedure (SOP): Propionic Anhydride Derivatization for LC-MS